Cas no 721894-10-6 (N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide)
![N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide structure](https://ja.kuujia.com/scimg/cas/721894-10-6x500.png)
N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- EN300-26600085
- 721894-10-6
- (Z)-N-[2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide
- N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide
- Z56590612
-
- インチ: 1S/C23H17Cl2N3O3S/c1-15-7-8-18(12-21(15)25)28-32(30,31)19-9-10-20(24)22(13-19)27-23(29)17(14-26)11-16-5-3-2-4-6-16/h2-13,28H,1H3,(H,27,29)/b17-11-
- InChIKey: MEMOXJLHELSZAT-BOPFTXTBSA-N
- SMILES: ClC1C=CC(=CC=1NC(/C(/C#N)=C\C1C=CC=CC=1)=O)S(NC1C=CC(C)=C(C=1)Cl)(=O)=O
計算された属性
- 精确分子量: 485.0367680g/mol
- 同位素质量: 485.0367680g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 32
- 回転可能化学結合数: 6
- 複雑さ: 842
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- XLogP3: 5.8
N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26600085-0.05g |
N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide |
721894-10-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamideに関する追加情報
N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide (CAS No. 721894-10-6): A Comprehensive Overview
N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide (CAS No. 721894-10-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its IUPAC name, belongs to a class of molecules known as sulfonamides, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The chemical structure of N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide is characterized by a central sulfonamide moiety flanked by chlorinated phenyl groups and a cyano-substituted cinnamoyl group. This unique arrangement of functional groups imparts the compound with a high degree of structural complexity and chemical stability, making it an attractive candidate for various pharmaceutical applications.
Recent studies have highlighted the potential of N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.
Moreover, N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide has shown promising results in preclinical studies as an anticancer agent. In vitro and in vivo experiments have revealed that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to disrupt cell cycle progression and inhibit angiogenesis, thereby reducing tumor growth and metastasis.
In addition to its anti-inflammatory and anticancer properties, N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide has been investigated for its potential as an antimicrobial agent. Studies have shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism underlying its antimicrobial activity is not yet fully understood but is thought to involve the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways.
The synthesis of N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide has been extensively studied and optimized to improve yield and purity. Common synthetic routes involve the condensation of 2-cyanoacetic acid with an appropriate arylamine derivative followed by subsequent functional group modifications. The choice of starting materials and reaction conditions plays a crucial role in determining the overall efficiency and scalability of the synthesis process.
Pharmacokinetic studies have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano--3--phenylprop--enamide. These studies have shown that the compound exhibits favorable pharmacokinetic profiles, with good oral bioavailability and a long half-life in vivo. However, further research is needed to optimize dosing regimens and minimize potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of N-{2-chloro--5-[(3--chloro--4--methylphenyl)-sulfamoyl]-phenyl}---cyano---3--- phenylprop--enamide in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
In conclusion, N-{2-chloro-an>(3-cloro-an>4-methylfenil)an>sulphonil]an>fenil}an>an>an>an>an>an>a
721894-10-6 (N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide) Related Products
- 1361709-31-0(2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl)
- 1783566-99-3((2-Bromo-4-methoxypyridin-3-yl)methanol)
- 2137667-82-2(4,6-Difluoro-2-(trichloromethyl)pyrimidine)
- 1207057-37-1(N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide)
- 99361-50-9(2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid)
- 65868-63-5(Tert-butyl 6-bromohexanoate)
- 1185275-97-1(O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester)
- 1780330-83-7(3-Methyl-4-(piperidin-4-yl)-1,2-oxazol-5-amine)
- 1552773-85-9(3-chloro-2-(2,2-difluoroethoxy)aniline)
- 1389572-02-4(N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide)




